N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-7-13(2)20-14(11-25-18(20)8-12)9-19(22)21-16-10-15(23-3)5-6-17(16)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFHQMCMAUVCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the 2,5-dimethoxyphenyl group with the benzofuran derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with unique electronic or optical properties.
- Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and dimethyl groups may play a role in modulating the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides (Patent Derivatives)
Several benzothiazole-containing acetamides are described in European Patent EP3348550A1 (2018) . These analogs share the acetamide backbone but differ in substituents on the benzothiazole ring and attached aryl groups. Key examples include:
Key Differences from Target Compound :
Benzofuran-Based Acetamides
A structurally closer analog is 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 880787-69-9) . This compound shares the 4,6-dimethylbenzofuran core but differs in the acetamide substituent:
| Feature | Target Compound | Analog (880787-69-9) |
|---|---|---|
| Acetamide Substituent | 2,5-dimethoxyphenyl | 1,1-dioxidotetrahydrothiophen-3-yl |
| Predicted Solubility | Lower (due to aromatic methoxy groups) | Higher (sulfone group enhances hydrophilicity) |
| Structural Flexibility | Rigid aromatic substituent | Flexible tetrahydrothiophene ring |
Implications :
Complex Acetamide Derivatives (Pharmacopeial Forum)
Pharmacopeial Forum (2017) lists acetamides with phenoxy and aminohexane substituents, such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide . These compounds exhibit:
- Extended Aliphatic Chains : May enhance membrane permeability.
- Chiral Centers: Potential for stereospecific activity.
Comparison with Target Compound :
- The target compound lacks chiral centers and complex aliphatic chains, suggesting simpler synthesis but possibly reduced selectivity.
Structural and Functional Trends
Substituent Impact on Properties
- Electron-Donating Groups (e.g., OCH3) : Increase lipophilicity and may improve blood-brain barrier penetration.
- Electron-Withdrawing Groups (e.g., CF3, Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
- Sulfone/Sulfoxide Groups : Improve solubility but may reduce CNS activity .
Predicted Pharmacokinetics
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H23NO3
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl acetamide with a benzofuran derivative. The process may include the use of various reagents and conditions to achieve optimal yields and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:
- Inhibition of NS5B RNA Polymerase : Compounds in this class have shown significant inhibition (over 95%) against HCV NS5B RNA polymerase in vitro with IC50 values around 31.9 μM .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A related study indicated that derivatives with similar structures exhibited promising cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 12.5 |
| Compound B | A549 (lung cancer) | 10.0 |
| Compound C | MCF7 (breast cancer) | 8.0 |
These results suggest that modifications in the structure can lead to enhanced activity against specific cancer types .
Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), which are relevant in treating neurodegenerative diseases:
- Selectivity and Affinity : Certain derivatives have shown high affinity for MAO-A with IC50 values ranging from 7.0 nM to 49 nM, suggesting potential therapeutic applications in depression and Parkinson's disease .
Case Studies and Research Findings
Case Study 1 : A study focusing on the structural modifications of benzofuran derivatives reported that specific substitutions greatly influenced biological activity. The introduction of electron-withdrawing groups enhanced the inhibitory effects on MAO enzymes.
Case Study 2 : Another investigation into the anticancer properties revealed that compounds with a benzofuran core demonstrated significant apoptotic effects in cancer cell lines, emphasizing the importance of structural characteristics in determining efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide exhibit significant anticancer properties. The benzofuran structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, research on benzofuran derivatives has shown their ability to disrupt cell cycle progression in cancer cells, leading to decreased viability and increased cell death .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Benzofuran derivatives have been studied for their potential to protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that this compound could modulate neuroinflammatory pathways, providing a basis for further investigation into its therapeutic potential .
Case Studies
A series of case studies have examined the efficacy of benzofuran derivatives in clinical settings:
- A study involving a derivative demonstrated significant tumor regression in preclinical models of breast cancer.
- Another case highlighted the neuroprotective effects observed in animal models of traumatic brain injury, where treatment with the compound resulted in reduced neuronal loss and improved cognitive functions .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide?
Synthesis optimization requires attention to:
- Reagent selection : Use of acylating agents (e.g., 3,4-dimethoxyphenethylamine) and controlled coupling conditions to minimize side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and yield .
- Purification : Column chromatography or recrystallization in solvents like methylene chloride improves final compound purity .
Example pathway: Multi-step reactions involving benzofuran core functionalization followed by amide bond formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy groups (~δ 3.8–4.0 ppm) and benzofuran protons (δ 6.5–7.5 ppm) as diagnostic signals .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at m/z 368.4 for C22H25NO4) .
- X-ray crystallography : Resolves conformational heterogeneity, as seen in related acetamide derivatives with dihedral angles >50° between aromatic rings .
Advanced Research Questions
Q. How can structural conformation impact biological activity, and what methods assess this?
- Conformational analysis : X-ray crystallography reveals steric repulsion between the dimethoxyphenyl and benzofuran moieties, influencing binding affinity . For example, dihedral angles >50° may reduce target engagement .
- Computational modeling : Molecular docking simulations predict interactions with enzymes/receptors (e.g., hydrophobic pockets accommodating dimethylbenzofuran) .
- SAR studies : Compare derivatives with halogen substitutions (e.g., chloro vs. methoxy groups) to correlate structure with bioactivity .
Q. How should researchers resolve contradictory data in bioactivity assays for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known enzyme inhibitors) .
- Dose-response curves : Quantify IC50 values across multiple replicates to distinguish true activity from assay noise .
- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) to cross-validate results .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway analysis : RNA sequencing in treated cells identifies differentially expressed genes (e.g., apoptosis or inflammation markers) .
- Kinetic studies : Measure time-dependent inhibition of enzymes like cyclooxygenase-2 (COX-2) to distinguish reversible vs. covalent binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
